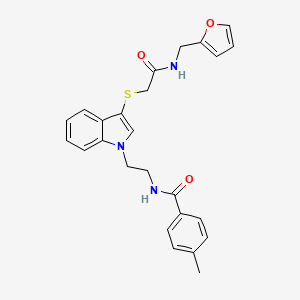

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

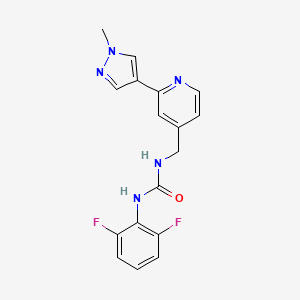

“N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .

Scientific Research Applications

Anticancer Potential

A key application of compounds structurally related to N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is in anticancer research. For example, derivatives like N-(furan-2-ylmethyl)-1H-indole-3-carboxamide have been synthesized for targeting the epidermal growth factor receptor (EGFR), showing potent anticancer activities against various cancer cell lines like A549 (lung adenocarcinoma), HeLa (Henrietta Lacks strain), and SW480 (colorectal cancer) (Zhang et al., 2017). This highlights the potential of such compounds as EGFR inhibitors and their selectivity towards cancer cells over normal cells.

Antimicrobial Properties

Compounds with furan-2-ylmethyl groups have also been explored for their antimicrobial properties. For instance, Schiff bases of 2-amino-4-(4-chlorophenyl) -N-(3-furan-2-ylmethyl carboxamido) thiophenes showed notable antimicrobial activity (Arora et al., 2013). This indicates the utility of these compounds in developing new antimicrobial agents.

Antibacterial and Antiurease Activities

Another significant application is in antibacterial and antiurease research. For example, ethyl N′-furan-2-carbonylbenzohydrazonate, a related compound, exhibited effective antiurease and antioxidant activities (Sokmen et al., 2014). Such activities are crucial for the development of treatments for bacterial infections and diseases caused by urease-producing bacteria.

Biological Activity in Cancer Research

In cancer research, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, similar in structure, demonstrated cytotoxicity against cancer cell lines and bacteria (Phutdhawong et al., 2019). This underscores the potential of such compounds in the development of new cancer therapies.

Applications in Organic Synthesis

These compounds also play a role in organic synthesis. For instance, furan-2-ylmethyl groups were used in decarboxylative Claisen rearrangement reactions, an important process in synthetic organic chemistry (Craig et al., 2005).

Chelating Properties with Transition Metals

The chelating properties of these compounds with transition metals have been studied, indicating their potential use in coordination chemistry (Varde & Acharya, 2017).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound, also known as N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division.

Mode of Action

This compound interacts with EGFR, inhibiting its activity . The inhibition of EGFR prevents the activation of the downstream signaling pathways that lead to cell growth and division. This results in the inhibition of cell proliferation and the induction of cell death, which can lead to the reduction of tumor growth in cancers where EGFR is overexpressed or mutated.

Biochemical Pathways

The compound affects the EGFR signaling pathway. Under normal conditions, the binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, and the activation of several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways regulate several cellular processes, including cell proliferation, differentiation, survival, and migration .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and the induction of cell death in cells where EGFR is overexpressed or mutated . This can lead to the reduction of tumor growth in certain types of cancers.

Properties

IUPAC Name |

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S/c1-18-8-10-19(11-9-18)25(30)26-12-13-28-16-23(21-6-2-3-7-22(21)28)32-17-24(29)27-15-20-5-4-14-31-20/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,30)(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVMASZUHPJHTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2385418.png)

![N-(2,4-dimethoxyphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2385419.png)

![Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2385421.png)

![ethyl 2-amino-6-ethyl-7,11-dimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]py ridine-4,3'-indoline]-3-carboxylate](/img/structure/B2385427.png)

![1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B2385430.png)

![3-Methyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2385435.png)

![(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385436.png)